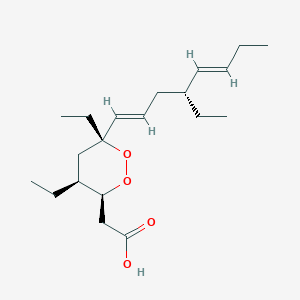

Plakortide M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Plakortide M is a natural product found in Plakortis halichondrioides with data available.

Análisis De Reacciones Químicas

Structural Characterization and Key Functional Groups

Plakortide M (C₂₄H₃₆O₆) features:

-

A bicyclic endoperoxide core with ethyl substituents at C-4 and C-6.

-

A conjugated diene system and ester functionality at C-1.

-

Absolute stereochemistry confirmed as (6R,8R,10R) via Mosher ester analysis of its hydrogenolysis derivative .

Hydrogenolysis of the Endoperoxide Bridge

This compound methyl ester (3a) undergoes hydrogenolysis to yield an acyclic derivative (compound 5), critical for stereochemical determination:

Reaction Conditions :

| Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOAc | Acyclic diol (C₂₄H₄₂O₆) |

This reaction cleaves the endoperoxide bridge, generating two hydroxyl groups while retaining the ester moiety. The product was derivatized with (R)- and (S)-MTPA-Cl to assign absolute configurations .

Hydrolysis and Esterification

While direct hydrolysis/esterification of this compound is unreported, analogous plakortides (e.g., plakortin) undergo:

Acid Hydrolysis :

-

Conditions : LiOH in THF/H₂O (4:1).

-

Outcome : Cleavage of the methyl ester to carboxylic acid (plakortic acid), enhancing cytotoxicity .

Steglich Esterification :

-

Reagents : DCC, DMAP, methanol.

-

Application : Methylation of plakortide acids to study structure-activity relationships .

Biological Activity-Linked Redox Reactions

This compound’s endoperoxide core is implicated in redox-mediated cytotoxicity:

-

Mechanism : Fe²⁺-catalyzed homolytic cleavage of the peroxide bond generates free radicals, inducing oxidative stress in cancer cells .

-

Antimalarial Action : Reactive oxygen species (ROS) production disrupts Plasmodium falciparum redox homeostasis .

Synthetic Approaches to Plakortide Analogues

Though this compound’s total synthesis remains unreported, strategies for related plakortides include:

-

Asymmetric Enders Alkylation : For ethyl group installation .

-

Peroxycarbenium Ion Cyclization : Forms the endoperoxide core .

-

Oxidative Expansion : Converts cyclobutanol intermediates to γ,δ-epoxy ketones .

Stability and Degradation

-

Light/Oxygen Sensitivity : The endoperoxide bridge is prone to degradation under UV light or prolonged oxygen exposure, necessitating storage in inert atmospheres .

Comparative Reactivity of this compound vs. Analogues

Unresolved Questions and Research Gaps

-

Catalytic Asymmetric Synthesis : No reported enantioselective synthesis of this compound.

-

Metabolic Pathways : Hepatic oxidation or conjugation reactions remain unstudied.

-

Structure-Activity Relationships (SAR) : Impact of C-10 stereochemistry on bioactivity requires exploration .

This compound’s unique reactivity and bioactivity underscore its potential as a lead compound for antimalarial and anticancer drug development. Further studies on its synthetic accessibility and metabolic stability are warranted.

Propiedades

Fórmula molecular |

C20H34O4 |

|---|---|

Peso molecular |

338.5 g/mol |

Nombre IUPAC |

2-[(3S,4S,6R)-4,6-diethyl-6-[(1E,4R,5E)-4-ethylocta-1,5-dienyl]dioxan-3-yl]acetic acid |

InChI |

InChI=1S/C20H34O4/c1-5-9-11-16(6-2)12-10-13-20(8-4)15-17(7-3)18(23-24-20)14-19(21)22/h9-11,13,16-18H,5-8,12,14-15H2,1-4H3,(H,21,22)/b11-9+,13-10+/t16-,17-,18-,20-/m0/s1 |

Clave InChI |

APFBSUUYUMZERZ-ACISTPACSA-N |

SMILES isomérico |

CC/C=C/[C@H](CC)C/C=C/[C@]1(C[C@@H]([C@@H](OO1)CC(=O)O)CC)CC |

SMILES canónico |

CCC=CC(CC)CC=CC1(CC(C(OO1)CC(=O)O)CC)CC |

Sinónimos |

plakortide M |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.